molecular formula C16H27N B8761310 Methylbenzyloctylamine CAS No. 63991-66-2

Methylbenzyloctylamine

Cat. No.: B8761310
CAS No.: 63991-66-2
M. Wt: 233.39 g/mol
InChI Key: QWYNLUCESJHDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylbenzyloctylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to an amine functional group, with additional methyl and octyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methylbenzyloctylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzylamine
  • N-Octylbenzylamine
  • N,N-Dimethylbenzylamine

Uniqueness

Methylbenzyloctylamine is unique due to the presence of both methyl and octyl substituents on the amine group. This combination of substituents imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

63991-66-2

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N-benzyl-N-methyloctan-1-amine

InChI

InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3

InChI Key

QWYNLUCESJHDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

254.5 g Freshly distilled N-methylbenzylamine (2.1 mole, fw=121.18, ˜271 mL) is added to 350 mL stirring acetonitrile in a 1 L 4-neck round-bottom flask that is equipped with a heating mantle, mechanical stirrer, 250 mL addition funnel, reflux condensor and teflon-coated thermocouple. The reaction is carried out under a nitrogen atmosphere with a slow N2 purge. 135.2 g Freshly distilled 1-bromooctane (0.70 mole, fw=221.19, ˜121 mL) is added to the stirring mixture in a dropwise fashion at such a rate that the reaction exotherm maintains the reaction temperature in the range 55-65° C. Under these conditions, the bromooctane addition requires about 2 hours. After the entire bromodecane is added and the reaction temperature drops below 45° C., the stirring reaction mixture is heated to 80° C. for 2 hr and then allowed cool. The reaction mixture is periodically monitored by HPLC in order to ensure that the bromooctane is entirely consumed. As the reaction cools, a less dense upper layer of the product begins to form. Upon cooling as the reaction to ambient temperature, 100 mL distilled water is added portionwise to the stirring mixture in order to facilitate phase separation and prevent crystallization of amine hydrobromide. The reaction mixture is transferred to a 1 L separatory funnel and them cooled to about −20° C. for 2 hours in order to achieve full phase separation. The lower phase is discarded and the upper phase is retained in the funnel. 1.0 L 10% w/w NaOH in distilled water is added, the mixture is thoroughly mixed and then allowed to settle for about 1 hour. The phases are again separated, the upper product phase is retained, 1.0 L distilled water is added to the mixture that is through mixed. The phases are separated after about 2 hours, and the upper product phase is placed in a rotary evaporator (80° C. bath temp.) in order to remove water, acetonitrile and some residual starting amine. This procedure yields 143 g (88%) of a pale yellow viscous liquid with a purity of 96-98% (GC, HPLC). The major impurity is the starting amine (2-4%). This material is vacuum distilled (172-175° C., 1 torr) giving a 90% distillation yield of a colorless liquid (99.8% purity). This is a clean reaction that produces good quality product if the starting secondary amine and primary alkyl halide are themselves pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.